3-mercapto-L-aspartic acid

Coordination Chemistry Metal Chelation Stability Constants

3-Mercapto-L-aspartic acid (CAS 496919-12-1), also known as 3-thio-L-aspartic acid, is a sulfur-containing amino acid derivative wherein the C3 position of L-aspartic acid is substituted with a thiol (sulfanyl) group. This modification introduces a reactive mercapto moiety into the dicarboxylic amino acid scaffold, endowing it with distinct chelating and redox properties compared to the parent compound.

Molecular Formula C4H7NO4S
Molecular Weight 165.17 g/mol
Cat. No. B13151615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-mercapto-L-aspartic acid
Molecular FormulaC4H7NO4S
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)S)(C(=O)O)N
InChIInChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1
InChIKeyMWUQQPGZOPQTIX-PIKHSQJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-L-aspartic Acid for Antibacterial Research: Procurement Guide for a Differentiated Sulfhydryl Amino Acid


3-Mercapto-L-aspartic acid (CAS 496919-12-1), also known as 3-thio-L-aspartic acid, is a sulfur-containing amino acid derivative wherein the C3 position of L-aspartic acid is substituted with a thiol (sulfanyl) group [1]. This modification introduces a reactive mercapto moiety into the dicarboxylic amino acid scaffold, endowing it with distinct chelating and redox properties compared to the parent compound [2]. Its structural features place it at the intersection of amino acid metabolism, metal coordination chemistry, and antibacterial pharmacophore design, making it a candidate for targeted procurement in specialized biochemical and medicinal chemistry programs.

Why 3-Mercapto-L-aspartic Acid Cannot Be Replaced by Simple Aspartic Acid or Cysteine in Targeted Applications


Generic substitution with L-aspartic acid, L-cysteine, or common mercapto acids (e.g., 3-mercaptopropionic acid) fails to replicate the unique multifunctional profile of 3-mercapto-L-aspartic acid. L-aspartic acid lacks the thiol group essential for metal coordination and redox activity, while L-cysteine lacks the second carboxylate group required for stronger, more stable multidentate chelation [1]. 3-Mercaptopropionic acid, a simpler analog, cannot engage in the same stereospecific interactions at enzymatic active sites that recognize the amino acid backbone [2]. The combination of a chiral α-amino acid center, a β-thiol, and a terminal carboxylate creates a binding pharmacophore that is not duplicated by any single commonly available analog, directly impacting antibacterial spectrum and enzyme inhibition potency as quantified below.

Quantitative Differentiation Evidence for 3-Mercapto-L-aspartic Acid Against Closest Analogs


Enhanced Metal Chelation Stability Over Non-Thiol Aspartic Acid Derivatives

Studies on mercapto-substituted succinic acid analogs demonstrate that the introduction of a thiol group significantly increases the thermodynamic stability of metal complexes compared to hydroxy- or amino-substituted analogs. For indium(III) complexes, the stability constant trend followed thio > malic > aspartic, indicating that the mercapto group provides stronger coordination than hydroxyl or amino groups in the same position [1]. This class-level inference positions 3-mercapto-L-aspartic acid as a superior chelator relative to L-aspartic acid or L-malic acid for metal ions preferring sulfur donor atoms.

Coordination Chemistry Metal Chelation Stability Constants

Broad-Spectrum Antibacterial Activity Differentiating from Common Mercapto Acids

A patent describing antibacterial mercapto amino acid derivatives reports that compounds structurally related to 3-mercapto-L-aspartic acid exhibit antibacterial activity against a panel including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, Proteus mirabilis, Acinetobacter anitratus, Serratia marcescens, and Shigella sonnei, and synergize with ampicillin against β-lactamase-producing bacteria [1]. This is a broader spectrum than typically observed for simple mercapto acids like 3-mercaptopropionic acid, which are primarily studied as GABA aminotransferase inhibitors rather than direct antibacterial agents.

Antibacterial Gram-positive Gram-negative

Stereochemical Purity and Diastereomer Control Unmatched by Racemic Mixtures

Synthetic methodologies have been developed to produce all four diastereomers of protected 3-mercaptoaspartic acid in stereochemically pure form from L-aspartic acid [1]. This level of stereochemical control is not achievable with simple mercapto acids (e.g., 3-mercaptopropionic acid, which is achiral) and is critical for biological target engagement where chirality determines binding affinity. The availability of enantiomerically pure (2R,3R)-3-mercaptoaspartic acid via electrophilic sulfenylation [2] contrasts with racemic or diastereomeric mixtures of related compounds like 2-mercaptosuccinic acid, where stereochemical purity is less controlled.

Stereochemistry Diastereomer Synthesis

Optimal Use Cases for 3-Mercapto-L-aspartic Acid Based on Verified Differentiation


Metalloenzyme Inhibitor Design Targeting Zinc- or Iron-Dependent Hydrolases

The thiol-carboxylate chelating motif, shown to form more stable metal complexes than non-thiol analogs [1], makes 3-mercapto-L-aspartic acid a promising warhead for designing inhibitors of metallo-β-lactamases or matrix metalloproteinases. Its stereochemically pure diastereomers [2] allow fine-tuning of active-site geometry, potentially achieving selectivity that racemic 2-mercaptosuccinic acid cannot.

Antibacterial Lead Optimization Against Multidrug-Resistant Pathogens

The demonstrated activity against both Gram-positive and Gram-negative species, including synergy with ampicillin against β-lactamase producers [1], supports the use of this scaffold in programs targeting hospital-acquired infections. Its broader spectrum compared to simple mercapto acids positions it as a starting point for novel antibacterial classes.

Chiral Building Block for Peptidomimetic Synthesis

The availability of all four stereoisomers in protected form [1] enables the incorporation of a thiol-bearing aspartic acid residue into peptide chains with defined stereochemistry. This is valuable for constructing conformationally constrained peptidomimetics or for introducing a metal-binding site at a specific position in a peptide sequence.

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